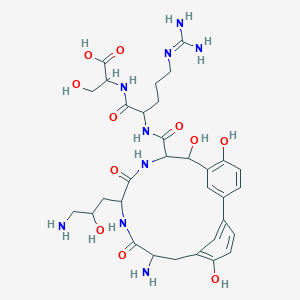![molecular formula C21H21N5O3S B234207 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234207.png)
4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide is not fully understood. However, it is believed to interact with specific proteins in the body, leading to changes in their activity. This can result in a variety of biological effects, including changes in cell signaling, metabolism, and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide has a variety of biochemical and physiological effects. These include changes in enzyme activity, alterations in cellular metabolism, and modulation of gene expression. These effects can be studied in vitro and in vivo, making this compound a valuable tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide in lab experiments is its unique chemical structure. This allows for specific interactions with biological targets, leading to a variety of biological effects. However, one limitation is that the compound may not be suitable for all types of experiments, and may require further optimization for specific applications.
Direcciones Futuras
There are many potential future directions for research involving 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide. These include further studies of its mechanism of action, identification of new biological targets, and optimization of its chemical structure for specific applications. Additionally, the compound may have potential applications in drug discovery and development, as well as in the study of disease mechanisms.
In conclusion, 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide is a novel chemical compound that has potential applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool for studying a variety of biological processes. Further research is needed to fully understand its mechanism of action and potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide involves several steps. The starting materials are commercially available and are subjected to a series of chemical reactions to produce the final compound. The synthesis method has been optimized to achieve high yield and purity of the product.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in scientific research. It has been shown to have activity against several biological targets, including enzymes and receptors. This makes it a promising candidate for the development of new drugs and therapies.
Propiedades
Nombre del producto |
4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide |
|---|---|
Fórmula molecular |
C21H21N5O3S |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
4-ethoxy-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide |
InChI |
InChI=1S/C21H21N5O3S/c1-4-18-23-24-21-26(18)25-20(30-21)14-8-11-17(28-3)16(12-14)22-19(27)13-6-9-15(10-7-13)29-5-2/h6-12H,4-5H2,1-3H3,(H,22,27) |
Clave InChI |
OVQSYNNXPMRDLZ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OCC |
SMILES canónico |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=C(C=C4)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234128.png)

![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)


![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)
![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)


![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)